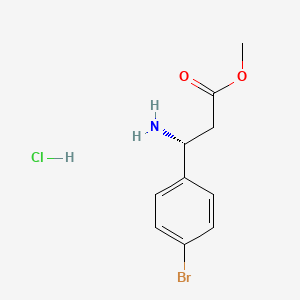
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride is a chemical compound with the CAS Number: 124082-19-5 . It has a molecular weight of 250.12 . The IUPAC name for this compound is methyl 3-amino-3-(4-chlorophenyl)propanoate hydrochloride .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of compounds were synthesized based on structure modification of the model methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as potent HDACIs . The model ester was transformed into the corresponding trichloroacetimidate or acetate by the reaction with trichloroacetonitrile and acetic anhydride, respectively .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12ClNO2.ClH/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 127 - 129 degrees Celsius . It is hygroscopic and should be stored under inert gas .Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride involves the reaction of 3-chlorobenzaldehyde with glycine to form the corresponding Schiff base, which is then reduced to the amine using sodium borohydride. The resulting amine is then reacted with methyl chloroformate to form the final product.", "Starting Materials": [ "3-chlorobenzaldehyde", "glycine", "sodium borohydride", "methyl chloroformate", "hydrochloric acid", "diethyl ether", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: React 3-chlorobenzaldehyde with glycine in the presence of sodium hydroxide and water to form the corresponding Schiff base.", "Step 2: Reduce the Schiff base using sodium borohydride in the presence of hydrochloric acid to form the amine.", "Step 3: React the amine with methyl chloroformate in the presence of diethyl ether to form the final product, methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate hydrochloride." ] } | |
Numéro CAS |
457654-76-1 |
Formule moléculaire |
C10H13Cl2NO2 |
Poids moléculaire |
250.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




